3-Chloro-4-methylbenzyl chloride

Vue d'ensemble

Description

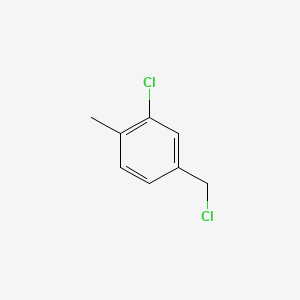

3-Chloro-4-methylbenzyl chloride: is an organic compound with the molecular formula C₈H₈Cl₂ and a molecular weight of 175.055 g/mol 2-chloro-4-chloromethyltoluene . This compound is characterized by the presence of a benzene ring substituted with a chlorine atom and a chloromethyl group at the 3 and 4 positions, respectively .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Chloro-4-methylbenzyl chloride can be synthesized through the chlorination of 4-methylbenzyl chloride . The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves the chlorination of 4-methylbenzyl chloride using chlorine gas. The reaction is carried out in a reactor equipped with temperature control and efficient mixing to ensure uniform distribution of chlorine gas .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 3-Chloro-4-methylbenzyl chloride undergoes nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH₃), or thiols (RSH) are commonly used under basic conditions.

Major Products:

Substitution Reactions: Products include alcohols, amines, or thiols depending on the nucleophile used.

Oxidation Reactions: Products include carboxylic acids or aldehydes.

Applications De Recherche Scientifique

Synthesis of Pharmaceutical Intermediates

3-Chloro-4-methylbenzyl chloride serves as a key intermediate in the synthesis of various pharmaceuticals. Its chloromethyl group allows for further reactions, such as nucleophilic substitutions, which are essential in drug development.

Case Study: Synthesis of Anticancer Agents

A notable application is its use in synthesizing anticancer agents. Researchers have utilized this compound to create compounds that inhibit cancer cell proliferation. For instance, derivatives formed from this compound have shown promising results in preclinical trials against specific cancer types.

Production of Agrochemicals

The compound is also pivotal in the agrochemical industry, where it is used to synthesize herbicides and pesticides. The chlorinated aromatic structure enhances the biological activity of these agrochemicals.

Data Table: Agrochemical Products Derived from this compound

| Product Name | Type | Application Area |

|---|---|---|

| Herbicide A | Herbicide | Weed control in crops |

| Pesticide B | Insecticide | Pest management |

| Fungicide C | Fungicide | Fungal disease prevention |

Material Science Applications

In material science, this compound is used to modify polymer properties. It can be employed as a coupling agent or a cross-linking agent in polymer formulations.

Case Study: Polymer Modification

Research has demonstrated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it valuable for manufacturing high-performance materials.

Laboratory Reagent

As a laboratory reagent, this compound is frequently used in organic synthesis. Its ability to act as an electrophile makes it suitable for various reactions, including Friedel-Crafts acylation and alkylation processes.

Safety Data Summary

| Hazard Classification | Description |

|---|---|

| Acute Toxicity (Oral) | Harmful if swallowed |

| Skin Corrosion | Causes severe skin burns |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects |

Mécanisme D'action

The mechanism of action of 3-chloro-4-methylbenzyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles, leading to the formation of new chemical bonds. This reactivity is utilized in various chemical reactions, including nucleophilic substitution and oxidation .

Comparaison Avec Des Composés Similaires

4-Chlorobenzyl chloride: Similar structure but lacks the methyl group at the 4 position.

2-Chlorotoluene: Similar structure but lacks the chloromethyl group.

Benzyl chloride: Lacks both the chlorine and methyl groups on the benzene ring.

Uniqueness: 3-Chloro-4-methylbenzyl chloride is unique due to the presence of both a chlorine atom and a chloromethyl group on the benzene ring, which imparts distinct reactivity and chemical properties compared to its analogs .

Activité Biologique

3-Chloro-4-methylbenzyl chloride is a chemical compound with significant biological activity, particularly in the fields of toxicology and pharmacology. This article provides a comprehensive overview of its biological properties, including toxicity, potential therapeutic effects, and relevant case studies.

- Chemical Formula : C₈H₈Cl₂

- Molecular Weight : 175.055 g/mol

- CAS Registry Number : 2719-40-6

- IUPAC Name : this compound

Toxicological Profile

This compound exhibits various toxicological effects that are crucial for understanding its safety profile:

- Acute Toxicity : The compound can cause respiratory irritation and has been linked to conditions such as reactive airways dysfunction syndrome (RADS) after high-level exposure. Symptoms may persist long after exposure has ended .

- Chronic Effects : Long-term exposure may lead to respiratory diseases, with potential for significant lung damage. There is no evidence indicating endocrine-disrupting properties .

Table 1: Toxicological Data Summary

| Endpoint | Value | Source |

|---|---|---|

| Acute Toxicity | Not Available | ECHA Registered Substances |

| Respiratory Irritation | Yes | Manufacturer's Safety Data Sheet |

| Endocrine Disruption | No | Current Literature |

| Long-term Respiratory Effects | Yes | RTECS - Register of Toxic Effects of Chemical Substances |

Case Studies

- Respiratory Health Impact Study :

- Antimicrobial Efficacy Evaluation :

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Protein Synthesis Inhibition : Similar compounds have been shown to disrupt ribosomal function, leading to decreased protein synthesis in bacteria.

- Nucleic Acid Interference : The compound may also interfere with DNA replication processes, further contributing to its antimicrobial effects.

Propriétés

IUPAC Name |

2-chloro-4-(chloromethyl)-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMYLQKKQFLIGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181659 | |

| Record name | 3-Chloro-4-methylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2719-40-6 | |

| Record name | 2-Chloro-4-(chloromethyl)-1-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-methylbenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-methylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.